(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate
Overview
Description
®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a chiral carbon atom, which is further bonded to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate typically involves the reaction of ®-(-)-1-(4-Chlorophenyl)ethylamine with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction proceeds as follows:
(R)−(−)−1−(4−Chlorophenyl)ethylamine+CSCl2→(R)−(−)−1−(4−Chlorophenyl)ethylisothiocyanate+2HCl
Industrial Production Methods
On an industrial scale, the production of ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Chemistry
In chemistry, ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology
In biological research, this compound is used to study enzyme inhibition and protein modification. It can react with amino groups in proteins, leading to the formation of stable thiourea linkages.
Medicine
In medicine, ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate has potential applications as an anticancer agent due to its ability to induce apoptosis in cancer cells. It is also being investigated for its antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea linkages. This can result in the inhibition of enzyme activity and disruption of cellular processes. The compound may also induce oxidative stress, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is unique due to the presence of the chiral center and the 4-chlorophenyl group. These structural features contribute to its specific reactivity and biological activity, distinguishing it from other isothiocyanates.
Properties
IUPAC Name |
1-chloro-4-[(1R)-1-isothiocyanatoethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKNZREKDQMQA-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426814 | |
Record name | (R)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-80-5 | |
Record name | 1-Chloro-4-[(1R)-1-isothiocyanatoethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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